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Compound of Interest

Compound Name: Jobosic acid

Cat. No.: B15580925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of Jobosic acid
derivatives and summarize their biological activities. Jobosic acid, a 2,5-dimethyltetradecanoic

acid isolated from marine algae, has been identified as a selective inhibitor of two key SARS-

CoV-2 targets: the interaction between the spike protein's receptor-binding domain (RBD) and

the human angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1][2] The

following protocols and data are based on initial structure-activity relationship (SAR) studies to

explore the therapeutic potential of this novel natural product.

Data Presentation

Initial SAR studies involved the modification of the carboxylic acid moiety of Jobosic acid to its

corresponding methyl and benzyl esters.[1] Biological evaluation of these semi-synthetic

derivatives revealed a significant loss of inhibitory activity against both SARS-CoV-2 targets,

suggesting that the free carboxylic acid is crucial for its antiviral effects.[1][2][3]

Table 1: In Vitro Inhibitory Activity of Jobosic Acid and its Semi-Synthetic Derivatives[1]
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Compound Target IC₅₀ (µg/mL) IC₅₀ (µM)

Jobosic Acid Spike-RBD/ACE-2 3.0 11

Mpro 7.5 29

Jobosic Acid Methyl

Ester
Spike-RBD/ACE-2 >100 -

Mpro >100 -

Jobosic Acid Benzyl

Ester
Spike-RBD/ACE-2 >100 -

Mpro >100 -
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Experimental Protocols
The following are detailed protocols for the semi-synthesis of Jobosic acid derivatives and the

subsequent biochemical assays.

Protocol 1: Semi-synthesis of Jobosic Acid Methyl Ester
This protocol describes the methylation of the carboxylic acid group of Jobosic acid using

trimethyloxonium tetrafluoroborate.

Materials:

Jobosic acid

Trimethyloxonium tetrafluoroborate
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolve Jobosic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Add trimethyloxonium tetrafluoroborate (1.2 equivalents) to the solution in one portion.

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

Combine the organic layers and wash with brine.

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography to yield the pure Jobosic acid
methyl ester. The reported yield for this reaction is approximately 91%.[1]

Protocol 2: Semi-synthesis of Jobosic Acid Benzyl Ester
This protocol details the benzylation of Jobosic acid using benzyl bromide.

Materials:

Jobosic acid

Benzyl bromide

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a solution of Jobosic acid (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).
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Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension at room

temperature.

Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by

TLC.

Once the reaction is complete, add deionized water to the mixture and extract three times

with ethyl acetate.

Combine the organic extracts and wash sequentially with deionized water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

Purify the resulting crude oil via silica gel column chromatography to obtain the pure

Jobosic acid benzyl ester. The reported yield for this benzylation is approximately 73%.[1]

Protocol 3: Biochemical Assays for Antiviral Activity
The inhibitory activity of Jobosic acid and its derivatives was evaluated using two primary

biochemical assays.[1]

1. Spike-RBD/ACE-2 Interaction Assay (AlphaScreen-based):

Principle: This assay measures the disruption of the binding between the SARS-CoV-2 spike

protein's RBD and the human ACE2 receptor.

General Procedure:

Biotinylated ACE2 is bound to streptavidin-coated donor beads.

His-tagged Spike RBD is bound to nickel chelate acceptor beads.

In the absence of an inhibitor, the binding of RBD to ACE2 brings the donor and acceptor

beads into proximity.

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the

acceptor bead, resulting in light emission at 520-620 nm.
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Test compounds (Jobosic acid and its derivatives) are incubated with the assay

components.

Inhibitors that disrupt the Spike-RBD/ACE-2 interaction will prevent the proximity of the

beads, leading to a decrease in the luminescent signal.

Concentration-response curves are generated to calculate the half-maximal inhibitory

concentration (IC₅₀).

2. Mpro Enzymatic Inhibition Assay (Fluorescence-based):

Principle: This assay measures the inhibition of the main protease's (Mpro) proteolytic

activity.

General Procedure:

The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked

by a fluorophore and a quencher.

In its uncleaved state, the fluorescence of the substrate is quenched.

Recombinant SARS-CoV-2 Mpro is incubated with the substrate in the presence and

absence of the test compounds.

Active Mpro cleaves the substrate, separating the fluorophore from the quencher and

resulting in an increase in fluorescence.

Inhibitors of Mpro will prevent substrate cleavage, leading to a lower fluorescence signal.

The rate of fluorescence increase is measured over time, and IC₅₀ values are determined

from concentration-response curves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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